N-butyl-2-(thiophen-2-yl)acetamide
Description
N-Butyl-2-(thiophen-2-yl)acetamide is a thiophene-containing acetamide derivative characterized by a butyl group attached to the nitrogen atom of the acetamide moiety and a thiophen-2-yl group linked to the carbonyl carbon. Its structural framework combines the electron-rich thiophene ring with the lipophilic n-butyl chain, making it a candidate for diverse applications, including antimicrobial, antitumor, and kinase inhibition studies. The compound is typically synthesized via N-acylation reactions, such as the coupling of 2-bromo-N-butylacetamide with thiophen-2-ylacetic acid derivatives under basic conditions (e.g., K₂CO₃ and KI) . Key physical properties include moderate lipophilicity (logP ~1.24) and a molecular weight of ~265.35 g/mol, as inferred from structurally analogous compounds .
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.3g/mol |
IUPAC Name |
N-butyl-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C10H15NOS/c1-2-3-6-11-10(12)8-9-5-4-7-13-9/h4-5,7H,2-3,6,8H2,1H3,(H,11,12) |
InChI Key |
TWFLNURXSLZJGZ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=CS1 |
Canonical SMILES |
CCCCNC(=O)CC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following sections compare N-butyl-2-(thiophen-2-yl)acetamide with analogous compounds in terms of structural features, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
Key Observations:
- Lipophilicity: The n-butyl chain in the target compound contributes to moderate lipophilicity (logP ~1.24), similar to piperazine-containing analogs . Polar substituents (e.g., fluorophenoxy in Compound 30) reduce logP but improve aqueous solubility .
- Thermal Stability: Melting points vary widely; fluorophenoxy derivatives (e.g., Compound 30, 75°C) exhibit lower melting points compared to chromenyl analogs (e.g., Compound 4a, 180–183°C) due to reduced crystallinity .
Structural Influence on Bioactivity
- Thiophene Ring: The thiophen-2-yl group in this compound contributes to π-π stacking interactions with biological targets, as seen in crystallographic studies of analog I .
- N-Substituents: The n-butyl chain balances lipophilicity and membrane permeability, whereas bulkier groups (e.g., tert-butyl in ) may hinder cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
